molecular formula C23H27N3O3 B11310565 N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11310565
M. Wt: 393.5 g/mol
InChI Key: FRGAMVLQMYDGRS-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide: is a complex organic compound that features a combination of functional groups, including an oxazole ring, a dimethylamino group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethylamino group: This step may involve nucleophilic substitution reactions.

    Attachment of the furan ring: This can be done through cross-coupling reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.

    Purification processes: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials.

    Biological Studies: The compound can be used to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide: shares similarities with other compounds containing oxazole rings and dimethylamino groups.

    This compound: can be compared to compounds with similar structural motifs, such as those with furan rings and tetrahydronaphthalene groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C23H27N3O3/c1-15-8-11-21(28-15)20(26(2)3)14-24-23(27)19-13-22(29-25-19)18-10-9-16-6-4-5-7-17(16)12-18/h8-13,20H,4-7,14H2,1-3H3,(H,24,27)

InChI Key

FRGAMVLQMYDGRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(CCCC4)C=C3)N(C)C

Origin of Product

United States

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